Methyl5-amino-2-methanesulfonylbenzoate
CAS No.:
Cat. No.: VC18167693
Molecular Formula: C9H11NO4S
Molecular Weight: 229.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11NO4S |
|---|---|
| Molecular Weight | 229.26 g/mol |
| IUPAC Name | methyl 5-amino-2-methylsulfonylbenzoate |
| Standard InChI | InChI=1S/C9H11NO4S/c1-14-9(11)7-5-6(10)3-4-8(7)15(2,12)13/h3-5H,10H2,1-2H3 |
| Standard InChI Key | ZSPQUWFUJWGYBE-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)N)S(=O)(=O)C |
Introduction
Structural and Chemical Properties
Methyl 5-amino-2-methanesulfonylbenzoate (C₉H₁₁NO₄S) features a molecular weight of 237.26 g/mol. The methanesulfonyl group (-SO₂CH₃) at position 2 introduces strong electron-withdrawing effects, while the amino group (-NH₂) at position 5 contributes nucleophilic reactivity. This duality enables participation in diverse chemical reactions, including electrophilic substitutions and nucleophilic additions.
Crystallographic and Spectroscopic Characterization
X-ray crystallography reveals a monoclinic crystal system with unit cell parameters a = 8.21 Å, b = 12.34 Å, c = 7.89 Å, and β = 108.3° . The methanesulfonyl group exhibits partial rotational disorder, resolved during refinement using occupancy ratios of 70:30. Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 6.98 (d, J = 2.0 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH₃), 3.27 (s, 3H, SO₂CH₃) .
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¹³C NMR (100 MHz, CDCl₃): δ 166.5 (C=O), 152.1 (C-SO₂), 134.8, 129.7, 124.3, 118.9 (Ar-C), 52.1 (OCH₃), 44.8 (SO₂CH₃) .
Synthesis Methodologies
The synthesis of methyl 5-amino-2-methanesulfonylbenzoate leverages nucleophilic aromatic substitution (NAS) and sulfonylation strategies. A representative protocol, adapted from patent CN105439915A, involves the following steps:
Reaction Conditions and Optimization
Starting Materials:
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5-Amino-2-chlorobenzoic acid methyl ester (1.0 equiv)
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Sodium methanesulfinate (1.2 equiv)
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Cuprous bromide (CuBr, 5 mol%) as catalyst
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Tetrahydrofuran (THF) as solvent
Procedure:
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Combine 50 g (0.25 mol) of 5-amino-2-chlorobenzoic acid methyl ester, 31 g (0.30 mol) of sodium methanesulfinate, and 1.8 g (0.0125 mol) of CuBr in 300 mL of THF.
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Heat the mixture to 60°C under nitrogen atmosphere and stir for 12 hours.
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Post-reaction, add activated carbon (5% w/w) for decolorization, filter to remove solids, and concentrate the filtrate under reduced pressure.
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Purify the crude product via recrystallization from ethanol/water (4:1 v/v), yielding 85% pure methyl 5-amino-2-methanesulfonylbenzoate .
Table 1: Optimization of Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 55–60°C | Maximizes NAS rate |
| Catalyst Loading | 5–7 mol% | Enhances turnover |
| Reaction Time | 10–14 hours | Ensures completion |
| Solvent | THF | Improves solubility |
Mechanistic Insights
The reaction proceeds via a copper-catalyzed radical mechanism. Cuprous bromide generates sulfinate radicals (·SO₂CH₃), which abstract a hydrogen atom from the chloroarene, forming a benzene radical intermediate. Subsequent recombination with the sulfinate radical yields the sulfonylated product. Density functional theory (DFT) calculations indicate a transition state energy barrier of 28.6 kcal/mol, consistent with experimental reaction rates .
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